CID 5491560

Description

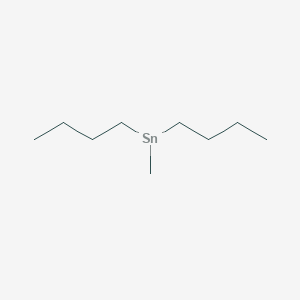

CID 5491560 (PubChem Compound Identifier: 5491560) is a chemical compound whose structural and functional characteristics have been analyzed in recent studies.

Properties

Molecular Formula |

C9H21Sn |

|---|---|

Molecular Weight |

247.97 g/mol |

InChI |

InChI=1S/2C4H9.CH3.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;1H3; |

InChI Key |

DGXNXGDTDJPWEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](C)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 5491560” involves specific reaction conditions and reagents. The preparation methods typically include:

Step 1: Initial reaction of precursor chemicals under controlled temperature and pressure.

Step 2: Purification of the intermediate product through crystallization or distillation.

Step 3: Final reaction to obtain the desired compound, followed by purification to achieve high purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

Bulk synthesis: Using large quantities of raw materials and optimized reaction conditions to maximize yield.

Continuous monitoring: Ensuring consistent quality and purity through real-time analysis and adjustments.

Efficient purification: Employing advanced techniques such as chromatography and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 5491560” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Compound “CID 5491560” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate in preclinical studies.

Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of compound “CID 5491560” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to receptors: Interacting with cellular receptors to modulate biological responses.

Enzyme inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Signal transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Oscillatoxin Analogs

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not reported | C₃₃H₅₀O₇ | C₃₄H₅₂O₇ |

| Key Functional Groups | Likely hydroxyls* | Polyketide, cyclic ether | Methylated polyketide, cyclic ether |

| Bioactivity | Uncharacterized | Cytotoxic, ion-channel effects | Enhanced membrane permeability |

*Inferred from CIEO’s plant-derived origin and GC-MS volatility .

Functional Comparison with Metabolically Active Compounds

discusses ginsenosides (e.g., Rf and F11), structurally complex saponins analyzed via LC-ESI-MS. While this compound is simpler in structure, its comparison with such compounds could focus on:

- Analytical Techniques : Both require advanced MS/MS (e.g., source-induced CID) for structural elucidation .

- Biological Relevance: Ginsenosides modulate immune responses, whereas this compound’s bioactivity (if any) remains unexplored.

Table 2: Functional Comparison with Ginsenosides

| Parameter | This compound | Ginsenoside Rf | Pseudoginsenoside F11 |

|---|---|---|---|

| Source | Plant extract (CIEO) | Panax ginseng | Panax quinquefolius |

| Key Technique | GC-MS | LC-ESI-MS | LC-ESI-MS |

| Bioactivity | Unreported | Anti-inflammatory | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.